molecular formula C12H17BrN2O2 B1374597 Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate CAS No. 1032758-85-2

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

Cat. No. B1374597
M. Wt: 301.18 g/mol
InChI Key: GZECTXBOVJVCNE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a chemical compound with the formula C12H17BrN2O2 . It is also known as tert-butyl (S)- (1- (5-bromopyridin-2-yl)ethyl)carbamate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is represented by the InChI code 1S/C12H17BrN2O2/c1-5-15 (11 (16)17-12 (2,3)4)10-7-6-9 (13)8-14-10/h6-8H,5H2,1-4H3 . The molecular weight of the compound is 301.18 g/mol .


Physical And Chemical Properties Analysis

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate has a molecular weight of 301.18 g/mol . The compound is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Research demonstrates the synthesis of compounds that serve as intermediates for biologically active molecules. For instance, tert-butyl carbamates have been utilized in the synthesis of compounds related to omisertinib (AZD9291), a drug with significant activity against certain types of cancer cells (Zhao et al., 2017). These synthetic routes often involve steps such as acylation, nucleophilic substitution, and reduction, showcasing the versatility of tert-butyl carbamate derivatives in medicinal chemistry.

Asymmetric Synthesis

Tert-butyl carbamate derivatives are also pivotal in asymmetric synthesis, contributing to the development of chiral building blocks for protease inhibitors. The enantioselective synthesis of tert-butyl carbamate derivatives utilizing asymmetric aldol reactions underscores their importance in creating stereochemically complex molecules (Ghosh et al., 2017).

Advanced Material Synthesis

The utility of tert-butyl carbamate derivatives extends to the synthesis of advanced materials. For example, the preparation of specific carbamate derivatives has been explored for applications in photochemical transformations and as intermediates for novel material synthesis (Crockett & Koch, 2003). These studies illustrate the compound's potential role in material science, particularly in the development of new photoreactive materials.

Chemical Process Development

Research into tert-butyl carbamate derivatives has also contributed to the optimization of chemical processes. For instance, studies on the synthesis of HIV protease inhibitors have highlighted efficient routes to key intermediates, demonstrating the compound's relevance in streamlining the production of therapeutically important molecules (Xu et al., 2002).

Novel Synthetic Methods

Further, the development of novel synthetic methods using tert-butyl carbamate derivatives has been documented. This includes innovative approaches to the Curtius rearrangement, providing a mild and efficient route to Boc-protected amines, pivotal for the synthesis of a wide array of chemical entities (Lebel & Leogane, 2005).

Safety And Hazards

The safety information for Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate indicates that it has hazard statements H302-H315-H317-H319-H335 . The compound should be handled with appropriate safety measures, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZECTXBOVJVCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682492
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate

CAS RN

1032758-85-2
Record name tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(BOC-amino)-5-bromopyridine (500 mg) in THF (20 mL) at 0° C. was added sodium hydride (88 mg) and the reaction stirred for 20 min. Then, iodoethane (0.18 mL) was added and the reaction stirred at room temperature for 16 h. The reaction was quenched with water (20 mL) and extracted into ethylacetate (3×20 mL). The organic layers were dried (MgSO4) and reduced in vacuo to give (5-bromo-pyridin-2-yl)-ethyl-carbamic acid tert-butyl ester as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two

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